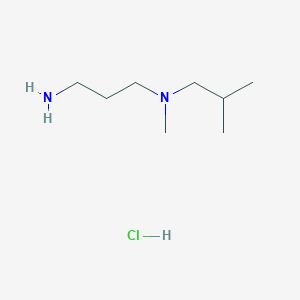

(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride

Description

(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride is a tertiary amine hydrochloride salt with a branched alkyl and aminopropyl substituent. Its structure consists of:

- A 3-aminopropyl group (–CH₂CH₂CH₂NH₂), providing a primary amine site for reactivity.

- A methyl group (–CH₃) and a 2-methylpropyl (isobutyl) group (–CH₂CH(CH₃)₂), contributing to hydrophobicity and steric effects.

- A hydrochloride salt form, enhancing solubility in polar solvents.

Properties

Molecular Formula |

C8H21ClN2 |

|---|---|

Molecular Weight |

180.72 g/mol |

IUPAC Name |

N'-methyl-N'-(2-methylpropyl)propane-1,3-diamine;hydrochloride |

InChI |

InChI=1S/C8H20N2.ClH/c1-8(2)7-10(3)6-4-5-9;/h8H,4-7,9H2,1-3H3;1H |

InChI Key |

SYFFNAICQTYNGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN(C)CCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Detailed Synthetic Route from Literature

A closely related synthetic approach, although described for N-(3-aminopropyl)methacrylamide hydrochloride, provides a robust framework adaptable to (3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride synthesis. The process includes:

| Step | Reaction Description | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Formation of N-(3-chloropropyl) intermediate | React 3-chloropropylamine hydrochloride with methacrylic anhydride under base catalysis at 0-5 °C for 1-5 h | ~93-95 | Base: NaOH or sodium acetate; solvent: water/toluene or THF/water |

| 2 | Conversion to N-[N'-(methacryloyl)-3-aminopropyl] phthalimide | React intermediate with potassium phthalimide at 50-150 °C for 1-5 h in DMSO or acetonitrile | ~85-87 | Facilitates protection of amine group |

| 3 | Hydrazinolysis to free amine | Treat phthalimide derivative with hydrazine hydrate at reflux (0-100 °C) for 2-10 h | ~85-88 | Releases free amine |

| 4 | Salification to hydrochloride salt | React free amine with HCl in solvent (THF or others) at 0-25 °C for 1-5 h | ~90-93 | Produces final hydrochloride salt |

This method avoids expensive protecting groups like tert-butoxycarbonyl (Boc) and is amenable to industrial scale-up due to cost-effectiveness and operational simplicity.

Adaptation to (3-Aminopropyl)(methyl)(2-methylpropyl)amine Hydrochloride

To prepare (3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride, the following adaptations are necessary:

- Use of 2-methylpropyl (isobutyl) methylamine or its derivatives as starting amine components.

- Alkylation or amide formation with 3-chloropropylamine or equivalent to introduce the 3-aminopropyl group.

- Protection of the primary amine function using phthalimide or other protecting groups for selective reactions.

- Subsequent deprotection and salification steps as above.

Reaction Conditions and Optimization

Key parameters influencing yield and purity include:

- Temperature control during base-catalyzed acylation to prevent side reactions.

- Molar ratios of reagents, typically 1:1 to 1:3 for amine to acylating agent.

- Choice of solvent to optimize solubility and reaction kinetics (e.g., DMSO, acetonitrile, THF).

- Reaction times tailored to ensure complete conversion without degradation.

Characterization Data

Typical characterization for intermediates and final product includes:

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR spectra confirm chemical structure and purity.

- Melting Point: For solid intermediates, e.g., phthalimide derivatives melting at 143-145 °C.

- Yield: Generally high yields (~85-95%) are achievable with optimized conditions.

- Physical State: Final hydrochloride salt is a solid, often crystalline.

Summary Table of Preparation Steps

| Step | Intermediate/Product | Reagents | Conditions | Yield (%) | Key Observations |

|---|---|---|---|---|---|

| 1 | N-(3-chloropropyl) derivative | 3-chloropropylamine hydrochloride + methacrylic anhydride + base | 0-5 °C, 1-5 h | 92-95 | Base: NaOH or sodium acetate; solvent varies |

| 2 | Phthalimide-protected amine | N-(3-chloropropyl) derivative + potassium phthalimide | 50-150 °C, 1-5 h | 85-87 | Solvent: DMSO or acetonitrile |

| 3 | Free amine | Phthalimide derivative + hydrazine hydrate | Reflux, 2-10 h | 85-88 | Hydrazinolysis step |

| 4 | Hydrochloride salt | Free amine + HCl gas or solution | 0-25 °C, 1-5 h | 90-93 | Final product isolation |

Research Findings and Industrial Relevance

- The synthetic route described is cost-effective by avoiding expensive reagents like Boc anhydride.

- The process is scalable and has been demonstrated in industrial patent literature with yields above 85% for each step.

- Reaction conditions are mild, enhancing safety and environmental compliance.

- The use of phthalimide as a protecting group is advantageous due to ease of removal and stability during intermediate steps.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form primary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product’s formation.

Major Products Formed

The major products formed from these reactions include amine oxides, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.

Biology: The compound is used in the study of biological processes and as a reagent in biochemical assays.

Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on these targets and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

| Compound Name | Molecular Formula | Key Substituents | Functional Features |

|---|---|---|---|

| (3-Aminopropyl)(methyl)(2-methylpropyl)amine·HCl | C₈H₂₁N₂·HCl (estimated) | 3-aminopropyl, methyl, isobutyl | Tertiary amine with primary amine for crosslinking |

| N-(3-Aminopropyl)methacrylamide·HCl () | C₇H₁₄N₂O·HCl | Methacrylamide, 3-aminopropyl | Polymerizable monomer for hydrogels |

| Ethyl(2-methylpropyl)amine·HCl () | C₆H₁₅N·HCl | Ethyl, isobutyl | Simple tertiary amine for pharmaceutical synthesis |

| (3-Aminopropyl)(methyl)(2,2,2-trifluoroethyl)amine () | C₆H₁₃F₃N₂ | 3-aminopropyl, methyl, trifluoroethyl | Fluorinated analog with increased electronegativity |

| 1-(2-Chlorophenyl)-2-methylpropylamine·HCl () | C₁₁H₁₇Cl₂N | Aromatic chloro-substituent, isobutyl | Pharmacological intermediate with aromatic reactivity |

Key Observations :

Physical and Chemical Properties

Notes:

Comparison :

Insights :

- The aminopropyl group is critical for biomedical applications (e.g., hydrogels in ), while aromatic amines () are suited for CNS drug development .

Biological Activity

(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride is a compound of significant interest in both biochemical and pharmacological research. This article delves into its biological activity, mechanisms of action, and relevant studies that highlight its applications.

Chemical Structure and Properties

(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride is a tertiary amine, characterized by the presence of an amino group attached to a propyl chain with additional methyl and isobutyl substituents. Its chemical formula is C₇H₁₈ClN, and it is commonly used in various biochemical assays due to its reactivity and ability to interact with biological targets.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It can function as a ligand, modulating the activity of these targets through binding interactions. The following mechanisms have been identified:

- Enzyme Modulation : The compound can influence enzyme activity by acting as an inhibitor or activator, depending on the specific target.

- Receptor Interaction : It may bind to neurotransmitter receptors, potentially affecting signaling pathways related to mood regulation and cognitive functions.

1. Pharmaceutical Development

(3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride serves as an intermediate in the synthesis of various pharmaceuticals. Its structural properties allow it to be incorporated into drugs targeting the central nervous system (CNS), particularly those affecting serotonin and norepinephrine pathways.

2. Biochemical Assays

This compound is utilized in biochemical assays for studying enzyme kinetics and receptor-ligand interactions. Its ability to participate in nucleophilic substitution reactions makes it a valuable reagent in synthetic organic chemistry.

Case Studies

Several studies have explored the biological effects of (3-Aminopropyl)(methyl)(2-methylpropyl)amine hydrochloride:

- Study on Neurotransmitter Receptors : A study demonstrated that derivatives of this compound exhibited varying affinities for serotonin transporter (SERT) sites, indicating potential for antidepressant activity .

- Enzyme Inhibition : Research indicated that this compound could inhibit specific enzymes involved in metabolic pathways, suggesting its utility in metabolic disorder treatments .

Table 1: Binding Affinities of (3-Aminopropyl)(methyl)(2-methylpropyl)amine Hydrochloride Derivatives

| Compound Derivative | Target Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| Compound A | SERT | 15 |

| Compound B | NET | 30 |

| Compound C | TLR7 | 8.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.